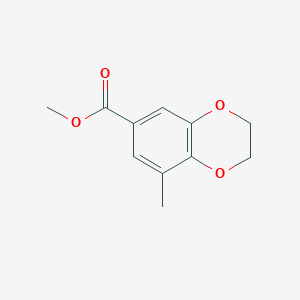
2,3-Dihydro-8-methyl-1,4-benzodioxin-6-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-8-methyl-1,4-benzodioxin-6-carboxylic acid methyl ester is an organic compound belonging to the benzodioxin family This compound is characterized by its unique structure, which includes a benzodioxin ring fused with a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-8-methyl-1,4-benzodioxin-6-carboxylic acid methyl ester typically involves the reaction of 1,4-benzodioxane-6-amine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-8-methyl-1,4-benzodioxin-6-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various alkylated derivatives.
Scientific Research Applications
2,3-Dihydro-8-methyl-1,4-benzodioxin-6-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-8-methyl-1,4-benzodioxin-6-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-dihydro-8-methoxy-1,4-benzodioxin-6-carboxylate
- N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives
Uniqueness
2,3-Dihydro-8-methyl-1,4-benzodioxin-6-carboxylic acid methyl ester is unique due to its specific substitution pattern on the benzodioxin ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 5-methyl-2,3-dihydro-1,4-benzodioxine-7-carboxylate |
InChI |
InChI=1S/C11H12O4/c1-7-5-8(11(12)13-2)6-9-10(7)15-4-3-14-9/h5-6H,3-4H2,1-2H3 |
InChI Key |
HZJRPRVXBQCNTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OCCO2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
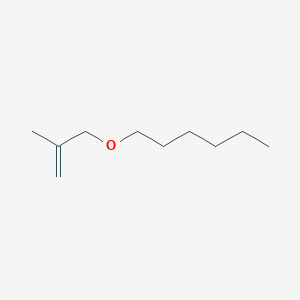
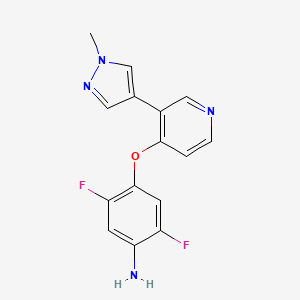



![2-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B8281079.png)
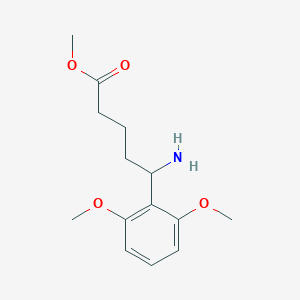
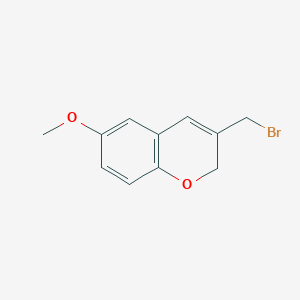
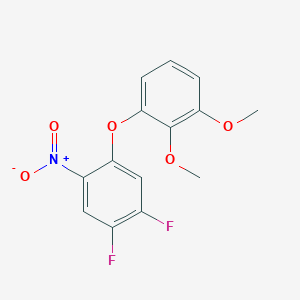
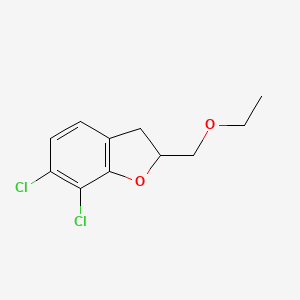
![(2-chlorophenyl)methyl N-[1-[(5-formylfuran-2-yl)methyl]pyrazol-4-yl]carbamate](/img/structure/B8281103.png)
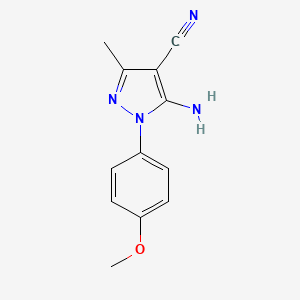
![6-Phenylimidazo[1,2-a]pyrimidine-5,7-diol](/img/structure/B8281121.png)

